![molecular formula C5H12N2O2S B6597969 N-cyclopropyl-N-ethylaminosulfonamide CAS No. 1094711-35-9](/img/structure/B6597969.png)
N-cyclopropyl-N-ethylaminosulfonamide
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Description
“N-cyclopropyl-N-ethylaminosulfonamide” is a chemical compound with the CAS Number: 1094711-35-9 . It has a molecular weight of 164.23 and its IUPAC name is N-cyclopropyl-N-ethylsulfamide . It is usually available in powder form .
Molecular Structure Analysis
The InChI code for “N-cyclopropyl-N-ethylaminosulfonamide” is1S/C5H12N2O2S/c1-2-7(5-3-4-5)10(6,8)9/h5H,2-4H2,1H3,(H2,6,8,9)
. This indicates that the molecule contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. Sulfonamides typically contain the -SO2NH2 and/or -SO2NH- group . Physical And Chemical Properties Analysis
“N-cyclopropyl-N-ethylaminosulfonamide” is a powder that is stored at room temperature . It has a molecular weight of 164.23 .Safety and Hazards
The safety information for “N-cyclopropyl-N-ethylaminosulfonamide” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Based on the structural similarity to other cyclopropyl compounds , it’s plausible that it might interact with enzymes such as cytochrome P450 or succinate dehydrogenase , which are common targets for many drugs.
Mode of Action
A related compound, n-cyclopropyl-n-methylaniline, has been studied and its reaction involves two steps: a cα–h hydroxylation on the n-substituent to form a carbinolaniline complex, and a decomposition of the carbinolaniline . It’s possible that N-cyclopropyl-N-ethylaminosulfonamide might have a similar mode of action.
Biochemical Pathways
Cyclopropane-containing compounds are known to be involved in various biochemical pathways . For instance, they can be part of the biosynthesis of cyclopropane fatty acids in plants .
properties
IUPAC Name |
[ethyl(sulfamoyl)amino]cyclopropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S/c1-2-7(5-3-4-5)10(6,8)9/h5H,2-4H2,1H3,(H2,6,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXRGXROJVKCGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CC1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-ethylaminosulfonamide | |
CAS RN |
1094711-35-9 |
Source
|
Record name | N-cyclopropyl-N-ethylaminosulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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